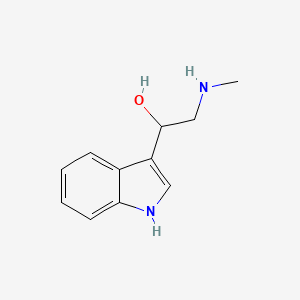

1-(1H-indol-3-yl)-2-(methylamino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-3-yl)-2-(methylamino)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(1H-indol-3-yl)-2-(methylamino)ethanol has been identified as a potential psychoactive drug. Its ability to interact with neurotransmitter systems makes it a candidate for treating various neurological and psychiatric conditions. Specifically, research indicates that derivatives of this compound can act as modulators of monoamine reuptake, which is beneficial for conditions such as depression and anxiety .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions involving indole derivatives. Recent advancements in microflow technology have enabled rapid and efficient synthesis of this compound, facilitating its use in research settings .

Case Study 1: Antidepressant Properties

A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The research focused on the modulation of serotonin receptors, showing promise for further clinical trials .

Case Study 2: Synthesis Challenges

Research highlighted challenges associated with synthesizing (1H-indol-3-yl)methyl electrophiles, which are precursors for this compound. The study emphasized the importance of optimizing reaction conditions to avoid undesired byproducts such as oligomers. Successful synthesis was achieved using microflow techniques, demonstrating high yield and reproducibility .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound contains three reactive moieties:

-

Indole ring : Prone to electrophilic substitution at the 3-position.

-

Secondary alcohol (-CH(OH)-) : Susceptible to oxidation, dehydration, or esterification.

-

Methylamino group (-NHCH₃) : Capable of alkylation, acylation, or condensation reactions.

Table 1: Predicted Reactivity Based on Functional Groups

| Functional Group | Potential Reactions | Example Reagents/Conditions |

|---|---|---|

| Indole ring (C3) | Electrophilic substitution (e.g., halogenation, nitration) | Cl₂, Br₂, HNO₃, H₂SO₄ |

| Secondary alcohol | Oxidation to ketone, esterification | KMnO₄ (oxidation), Ac₂O (esterification) |

| Methylamino group | Alkylation, acylation | CH₃I (alkylation), AcCl (acylation) |

Analogous Reactions from Indole Derivatives

While direct studies are unavailable, analogous systems provide insights:

-

Oxidation of indole alcohols : Indole-3-methanol derivatives undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .

-

Electrophilic substitution : Indoles typically react at the 3-position due to electron-rich π-systems. For example, bromination yields 3-bromoindole derivatives .

-

Condensation reactions : Secondary amines in similar structures form Schiff bases with aldehydes or ketones (e.g., reaction with benzaldehyde) .

Experimental Challenges and Stability

-

Autoxidation : The secondary alcohol may oxidize in air, requiring inert storage conditions.

-

Dimerization : Indole derivatives with reactive side chains (e.g., -CH(OH)-) may dimerize under acidic or thermal stress, as observed in related systems .

Research Gaps and Recommendations

-

No peer-reviewed studies explicitly investigate this compound’s reactions.

-

Priority areas for experimental validation:

-

Kinetics of alcohol oxidation.

-

Catalytic pathways for C–H functionalization of the indole ring.

-

Stability under varying pH and temperature.

-

Propriétés

Numéro CAS |

28755-00-2 |

|---|---|

Formule moléculaire |

C11H14N2O |

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

1-(1H-indol-3-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C11H14N2O/c1-12-7-11(14)9-6-13-10-5-3-2-4-8(9)10/h2-6,11-14H,7H2,1H3 |

Clé InChI |

FLDZGFXKYUCKRH-UHFFFAOYSA-N |

SMILES |

CNCC(C1=CNC2=CC=CC=C21)O |

SMILES canonique |

CNCC(C1=CNC2=CC=CC=C21)O |

Key on ui other cas no. |

35412-68-1 |

Synonymes |

1-(3-indolyl)-2-(methylamino)ethanol 1-(3-indolyl)-2-(methylamino)ethanol, (+-)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.